molecular formula C18H18O3 B1202234 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol

Cat. No.: B1202234
M. Wt: 282.3 g/mol
InChI Key: SHMXXVPNYYAZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.3649 . It is also known by other names such as 3,4-Hexanediol, 3,4-bis(4-hydroxyphenyl)- and α,α’-Dihydroxydiethylstilbestrol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a hexadienol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.

Scientific Research Applications

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .

In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be compared to other similar compounds, such as diethylstilbestrol and 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Diethylstilbestrol is a synthetic nonsteroidal estrogen used in the treatment of menopausal and postmenopausal disorders . While both compounds share a similar hydroxyphenyl structure, this compound has unique properties that make it suitable for different applications, particularly in cancer research.

Other similar compounds include 3,4-bis(4-acetoxyphenyl)-2,4-hexadiene and meso-3,4-diphenyl-3,4-hexanediol . These compounds also feature hydroxyphenyl groups but differ in their overall structure and reactivity. The unique combination of hydroxyphenyl groups and a hexadienol backbone in this compound provides it with distinct chemical and biological properties that set it apart from these related compounds.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

InChI

InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3

InChI Key

SHMXXVPNYYAZSZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O

Synonyms

3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol
3,4-bis(4-hydroxyphenyl)-2,4-hexadienol
3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer
3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.